![molecular formula C13H26N2O4 B1665519 Adelmidrol CAS No. 1675-66-7](/img/structure/B1665519.png)
Adelmidrol
Overview
Description
Adelmidrol is a semisynthetic diethanolamide derivative of azelaic acid . It has a symmetrical chemical structure and is classed as an amide . It is similar to palmitoylethanolamide, the parent molecule in the ALIAmide class of drugs . ALIAmides are a group of fatty acid derivatives with cannabimimetic properties which have anti-inflammatory and analgesic effects and are thought to act by reducing mast cell activation .
Synthesis Analysis
Adelmidrol is an analogue of palmitoylethanolamide (PEA), a well-known anti-inflammatory and anti-oxidant compound . Among its chemical characteristics, the most important are its hydrophobic and hydrophilic properties that support its solubility in organic and aqueous media .Molecular Structure Analysis
The molecular formula of Adelmidrol is C13H26N2O4 . Its IUPAC name is N, N ′-Bis (2-hydroxyethyl)nonanediamide . The molar mass is 274.361 g·mol −1 .Chemical Reactions Analysis
Adelmidrol has important anti-inflammatory and anti-oxidant properties, leading to a reduced expression of pro-inflammatory cytokines and the production of free oxygen radicals .Physical And Chemical Properties Analysis
Adelmidrol has a molar mass of 274.361 g·mol −1 . It has hydrophobic and hydrophilic properties that support its solubility in organic and aqueous media .Scientific Research Applications
Anti-Inflammatory and Analgesic Effects
- Adelmidrol, an analogue of palmitoylethanolamide (PEA), demonstrates significant anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation. It has been shown to reduce carrageenan-induced paw edema, hyperalgesia, and activation of pro-inflammatory NF-κB pathways. These effects are partially mediated through the peroxisome proliferator-activated receptor (PPAR-γ), as indicated by the fact that GW9662, a PPAR-γ antagonist, can reverse the positive action of adelmidrol (Impellizzeri et al., 2016).
Treatment for Inflammatory Bowel Disease
- In mice with experimental colitis, adelmidrol treatment has shown to decrease symptoms like diarrhea and weight loss. It reduces nuclear factor-κB translocation, expression of cyclooxygenase-2 and phosphoextracellular signal-regulated kinase, and the release of proinflammatory cytokines in the colon. Adelmidrol also reduces the upregulation of ICAM-1 and P-selectin, indicating its potential as a pharmacological approach for inflammatory bowel disease treatment (Cordaro et al., 2016).
Enhancement of Palmitoylethanolamide Production
- Oral administration of adelmidrol in mice enhances the endogenous production of palmitoylethanolamide (PEA) in the duodenum and colon. This effect, known as the “entourage effect”, occurs independently of PPAR-γ activity. It suggests that adelmidrol can maximize PEA therapeutic-based approaches in various intestinal morbidities (Del Re et al., 2022).
Application in Pulmonary Fibrosis
- In a study on mice with bleomycin-induced pulmonary fibrosis, adelmidrol treatment resulted in reduced airway infiltration by inflammatory cells, lower Myeloperoxidase activity, and reduced pro-inflammatory cytokine overexpression. Adelmidrol also managed oxidative damage and regulated the JAK2/STAT3 and IκBα/NF-kB pathways, suggesting its therapeutic potential in pulmonary fibrosis treatment (Fusco et al., 2020).
Chronic Inflammation Management
- Adelmidrol has been effective in reducing chronic inflammation in a carrageenin-granuloma model in rats. It modulates mast cell degranulation and decreases the release of pro-inflammatory and pro-angiogenic enzymes, suggesting its potential as a therapeutic tool in controlling chronic inflammation (De Filippis et al., 2008).
Allergic Dermatitis in Dogs
- Topical adelmidrol has been shown to reduce the early and late inflammatory skin responses in hypersensitive dogs. It significantly decreased the antigen-induced wheal areas and cutaneous mast cell numbers, indicating its efficacy in controlling allergic inflammatory skin responses in companion animals (Cerrato et al., 2012).
Enhancement of Endocannabinoids in Keratinocytes
- Adelmidrol increasesconcentrations of endocannabinoids, such as palmitoylethanolamide (PEA), in keratinocytes and other cell types. This effect, known as the 'entourage effect', does not inhibit the activity of PEA catabolic enzymes but reduces their mRNA expression in some cell types. This property of adelmidrol suggests its role in anti-inflammatory effects in veterinary practice, especially in the context of contact allergic dermatitis (Petrosino et al., 2016).
Beneficial Effects on Bladder Changes Post Spinal Cord Injury
- The combination of adelmidrol with sodium hyaluronate showed protective roles on the bladder following spinal cord injury in mice. This combination significantly reduced mast cell degranulation, down-regulated the nuclear factor-κB pathway, and reduced bacterial infection and proteinuria in the bladder, highlighting a potential therapeutic target for reducing bladder changes post-injury (Campolo et al., 2019).
Enhancement of Diabetic Wound Healing
- Topical application of adelmidrol with trans-traumatic acid was found to have significant effects on the healing and closure of diabetic wounds in a streptozotocin-induced diabetic mouse model. This combination accelerated wound closure and modulated the expression of various factors involved in wound healing, demonstrating its potential in treating impaired wound healing associated with diabetes (Siracusa et al., 2018).
Vaginal Adelmidrol for Pelvic Visceral Discomfort and Anxiety
- Intravaginal administration of adelmidrol was shown to reduce self-assessed anxiety and pelvic visceral discomforts in patients. This finding suggests adelmidrol's potential in modulating visceral nociceptive pathways and providing relief from pelvic discomforts, which may have an independent effect on anxiety responses (Indraccolo et al., 2013).
Osteoarthritis Treatment
- A combination of adelmidrol with hyaluronic acid displayed increased anti-inflammatory and analgesic effects against monosodium iodoacetate-induced osteoarthritis in rats. This combination reduced degeneration of articular cartilage, mast cell infiltration, and pro-inflammatory cytokine levels, demonstrating its potential in improving osteoarthritis symptoms (Di Paola et al., 2016).
Protection Against Non-Alcoholic Steatohepatitis in Mice
- Adelmidrol showed a protective effect against non-alcoholic steatohepatitis (NASH) in mice. It decreased inflammation, oxidative stress,and levels of various inflammatory markers, while also ameliorating histopathological changes in the liver. This indicates adelmidrol's potential as a therapeutic agent for NASH, attributed to its anti-inflammatory and antioxidant actions (Nageeb et al., 2019).
Intra-Articular Treatment of Knee Osteoarthritis
- Hyaluronic acid combined with adelmidrol showed better long-term results than hyaluronic acid alone in the intra-articular treatment of knee osteoarthritis. This combination led to significant improvements in pain, stiffness, and physical function, highlighting its effectiveness in managing osteoarthritis symptoms (Vulpiani et al., 2023).
Targeting Neuroinflammation in Osteoarthritis
- The intra-articular administration of adelmidrol has shown efficacy in reducing mast cell infiltration, pro-inflammatory cytokine release, and cartilage degeneration in osteoarthritis and rheumatoid arthritis. Adelmidrol, as a PEA enhancer, plays a significant role in modulating neuroinflammation in these conditions (Guida et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N'-bis(2-hydroxyethyl)nonanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHZPHDAJQIETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NCCO)CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168302 | |
Record name | Adelmidrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adelmidrol | |
CAS RN |
1675-66-7 | |
Record name | Adelmidrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1675-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adelmidrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adelmidrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1675-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adelmidrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADELMIDROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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